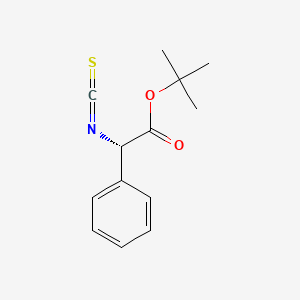
(S)-tert-Butyl 2-isothiocyanato-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 2-isothiocyanato-2-phenylacetate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of an isothiocyanate group attached to a phenylacetate moiety, with a tert-butyl group providing steric hindrance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-isothiocyanato-2-phenylacetate typically involves the reaction of (S)-tert-butyl 2-amino-2-phenylacetate with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: (S)-tert-butyl 2-amino-2-phenylacetate
Reagent: Thiophosgene (CSCl2)
Solvent: Anhydrous dichloromethane (DCM)
Temperature: 0°C to room temperature
Reaction Time: 2-4 hours
The reaction mixture is then quenched with water, and the product is extracted using an organic solvent. The crude product is purified by column chromatography to obtain this compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-isothiocyanato-2-phenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions with electron-deficient olefins, forming heterocyclic compounds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature.
Cycloaddition Reactions: Electron-deficient olefins such as maleic anhydride or acrylonitrile are used. The reactions are conducted in non-polar solvents like toluene or benzene at elevated temperatures (50-100°C).
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Amines and Carbon Dioxide: Products of hydrolysis reactions.
Scientific Research Applications
(S)-tert-Butyl 2-isothiocyanato-2-phenylacetate has several applications in scientific research:
Synthetic Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biological Studies: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicinal Chemistry: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-isothiocyanato-2-phenylacetate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. The compound can inhibit enzyme activity by modifying the active site or interfere with cellular processes by binding to DNA or RNA. The specific molecular targets and pathways depend on the context of its application and the nature of the interacting biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-isothiocyanato-2-phenylacetate
- Ethyl 2-isothiocyanato-2-phenylacetate
- Propyl 2-isothiocyanato-2-phenylacetate
Uniqueness
(S)-tert-Butyl 2-isothiocyanato-2-phenylacetate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and can lead to different chemical behaviors and applications .
Properties
Molecular Formula |
C13H15NO2S |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
tert-butyl (2S)-2-isothiocyanato-2-phenylacetate |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)11(14-9-17)10-7-5-4-6-8-10/h4-8,11H,1-3H3/t11-/m0/s1 |
InChI Key |
DJMDBANGENOTRY-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C1=CC=CC=C1)N=C=S |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


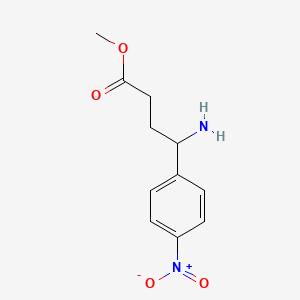
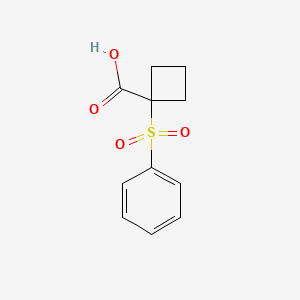
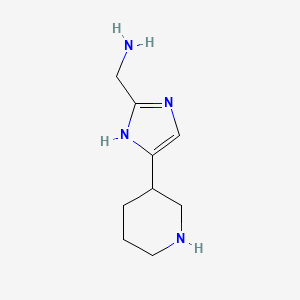
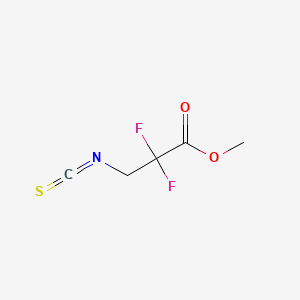

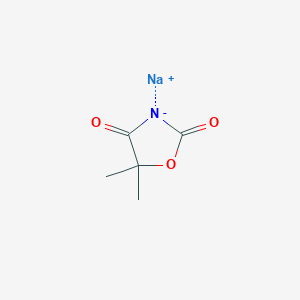
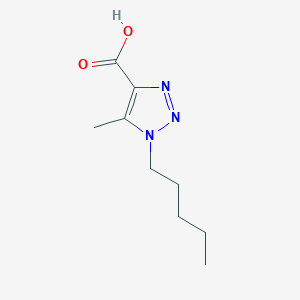
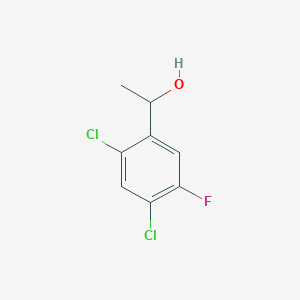
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers](/img/structure/B13524307.png)

![rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13524323.png)
![3-[4-(Methylethyl)phenyl]morpholine](/img/structure/B13524326.png)

![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
